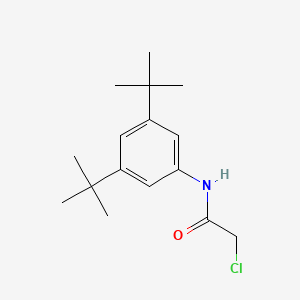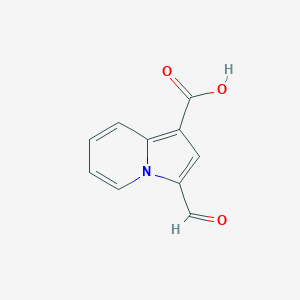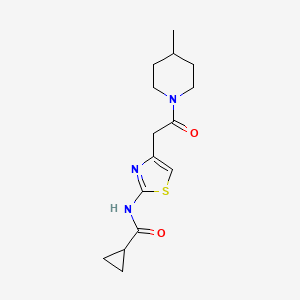
3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, commonly known as DPCP, is a chemical compound that has been studied for its potential applications in scientific research. DPCP is a member of the phthalazinecarboxamide family, a group of compounds that are known for their ability to bind to various proteins and biological receptors. DPCP is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Ring Cleavage and Reaction Products
The chemical reactions involving derivatives of 1,3-oxazine-2,4(3H)-diones, including 3-(4-chlorophenyl) variants, have been extensively studied. For instance, these compounds react with amines under various conditions, leading to the formation of several reaction products such as pyrimidines, acetoacetamides, (4-chlorophenyl)urethane, and others. This demonstrates the compound's versatility in chemical synthesis and its potential for creating diverse chemical structures through ring cleavage reactions (Kinoshita et al., 1989).
Polyamides and Polyimides Synthesis
Research into aromatic polyamides and polyimides based on phthalimidine derivatives, including those related to 3-(4-chlorophenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, shows promising applications in material science. These compounds are key monomers for synthesizing high-performance polymers with exceptional thermal stability, solubility in various solvents, and mechanical properties, making them suitable for advanced engineering applications (Yang & Lin, 1995).
Crystal Structure Analysis
Studies on similar chemical structures have revealed detailed insights into their crystallography, showing specific proton transfer occurrences and hydrogen bonding that stabilizes the crystal structure. This kind of research is crucial for understanding the molecular interactions and stability of potential pharmaceutical compounds (Sridhar & Ravikumar, 2006).
Hyperbranched Aromatic Polyimides
The development of hyperbranched aromatic polyimides using precursors related to this compound has been explored. These materials exhibit solubility in common solvents and possess high thermal stability, indicating their potential for creating new materials with unique properties for industrial applications (Yamanaka, Jikei, & Kakimoto, 2000).
Mécanisme D'action
Target of Action
Similar compounds have been found to target theNuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 .
Mode of Action
It is suggested that similar compounds may interact with their targets by acting as anagonist , which means they bind to the receptor and activate it, leading to a biological response .
Biochemical Pathways
Similar compounds have been found to modulateoxidative stress and inflammatory pathways . These pathways play crucial roles in various biological processes, including cellular growth, differentiation, and immune responses.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with some being moderately soluble in water .
Result of Action
Similar compounds have been found to have various biological activities, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , anticholinesterase activities , etc .
Action Environment
Similar compounds have been found to be moderately persistent in soil systems and, under certain conditions, may also be persistent in aquatic systems .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-20(2)17(23)15-13-5-3-4-6-14(13)16(22)21(19-15)12-9-7-11(18)8-10-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDRXNDIGNRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)

![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)



![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)

